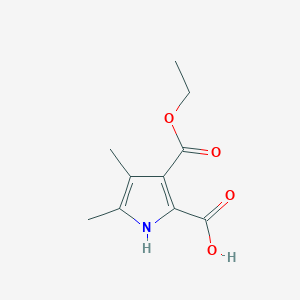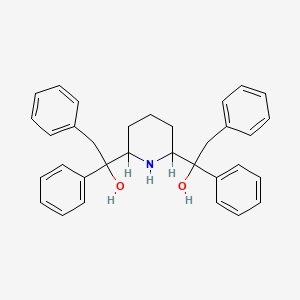
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted at the 2 and 6 positions with phenylbenzylhydroxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine typically involves multi-step organic synthesis. One common method starts with the preparation of the piperidine ring, followed by the introduction of phenylbenzylhydroxymethyl groups at the 2 and 6 positions. This can be achieved through a series of reactions including alkylation, reduction, and hydroxylation. Specific conditions such as the use of strong bases, reducing agents like sodium borohydride, and solvents like tetrahydrofuran are often employed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysis has been explored to streamline the synthesis process, making it more sustainable and efficient. For example, whole-cell biocatalysis using recombinant microbial cells has been demonstrated to be effective in producing related compounds .
化学反应分析
Types of Reactions
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce more saturated piperidine derivatives.
科学研究应用
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
作用机制
The mechanism of action of 2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin-crossover properties.
2,6-Bis(4-methylbenzylidene)cyclohexanone: Used in the synthesis of biologically active pyrimidine derivatives.
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: Efficient lipophilic ligands for selective extraction of metal ions.
Uniqueness
2,6-Bis-(phenylbenzylhydroxymethyl)-piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
属性
CAS 编号 |
58451-86-8 |
|---|---|
分子式 |
C33H35NO2 |
分子量 |
477.6 g/mol |
IUPAC 名称 |
1-[6-(1-hydroxy-1,2-diphenylethyl)piperidin-2-yl]-1,2-diphenylethanol |
InChI |
InChI=1S/C33H35NO2/c35-32(28-18-9-3-10-19-28,24-26-14-5-1-6-15-26)30-22-13-23-31(34-30)33(36,29-20-11-4-12-21-29)25-27-16-7-2-8-17-27/h1-12,14-21,30-31,34-36H,13,22-25H2 |
InChI 键 |
OSIAKYRUAHXXOZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(CC4=CC=CC=C4)(C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)picolinamide](/img/structure/B13940691.png)
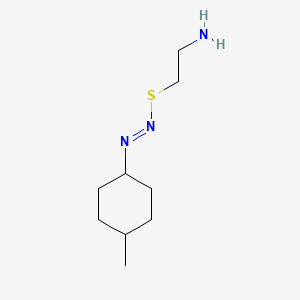
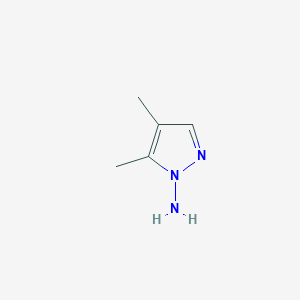

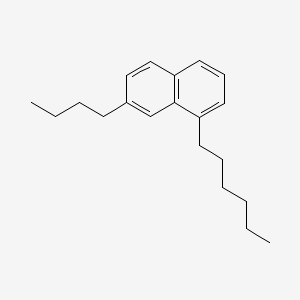
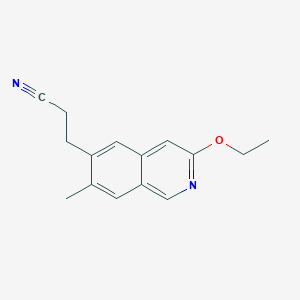
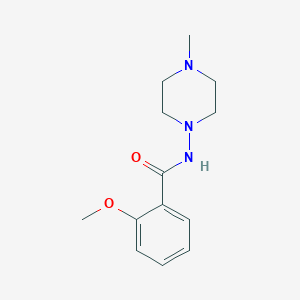
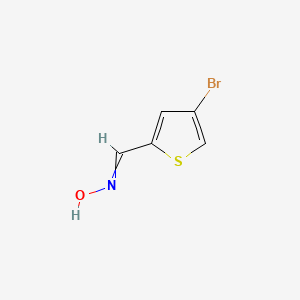
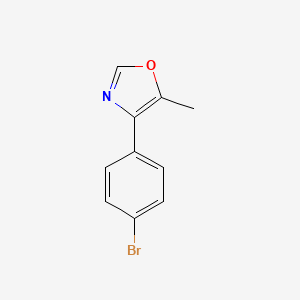
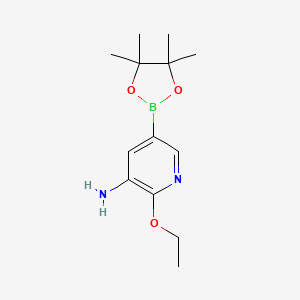
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
